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Compound of Interest

Compound Name: Antiparasitic agent-5

Cat. No.: B12403593 Get Quote

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been prepared using Ivermectin as a representative broad-

spectrum antiparasitic agent, as "Antiparasitic agent-5" does not correspond to a known

chemical entity in publicly available scientific literature. The data and protocols presented

herein are for illustrative and informational purposes.

Executive Summary
Ivermectin is a potent, broad-spectrum antiparasitic agent belonging to the avermectin family of

macrocyclic lactones.[1][2] It is a semi-synthetic derivative of avermectins, which are produced

by the soil actinomycete Streptomyces avermitilis. Ivermectin is widely used in both veterinary

and human medicine to treat and control a variety of nematode and arthropod parasites.[2] Its

primary mechanism of action involves the selective and high-affinity binding to glutamate-gated

chloride ion channels (GluCls) in invertebrate nerve and muscle cells.[1][3][4] This interaction

leads to an increased permeability of the cell membrane to chloride ions, resulting in

hyperpolarization, paralysis, and ultimately the death of the parasite.[1][3] This guide provides a

comprehensive overview of the chemical structure, physicochemical properties, mechanism of

action, and relevant experimental protocols for Ivermectin.

Chemical Structure and Properties
Ivermectin is not a single compound but a mixture of two homologous components: primarily

22,23-dihydroavermectin B1a (H2B1a), which constitutes about 90% of the mixture, and 22,23-
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dihydroavermectin B1b (H2B1b), which makes up the remaining 10%.[1]

Chemical Structure
Ivermectin B1a (H2B1a): C₄₈H₇₄O₁₄

Ivermectin B1b (H2B1b): C₄₇H₇₂O₁₄

Physicochemical Properties
The following table summarizes the key physicochemical properties of Ivermectin.

Property Value

Molecular Formula H2B1a: C₄₈H₇₄O₁₄H2B1b: C₄₇H₇₂O₁₄

Molecular Weight H2B1a: 875.1 g/mol H2B1b: 861.1 g/mol

Appearance White to yellowish-white crystalline powder

Melting Point Approximately 155 °C

Aqueous Solubility ~4 µg/mL

Log P (Octanol/Water) 3.2

Solubility
Soluble in DMSO (100 mg/mL), methanol, and

ethanol. Insoluble in water.

Mechanism of Action and Signaling Pathways
Primary Antiparasitic Mechanism
The principal anthelmintic effect of Ivermectin is mediated through its interaction with

glutamate-gated chloride ion channels (GluCls), which are unique to invertebrates.[1][2][3]

Binding to GluCls: Ivermectin binds with high affinity and selectivity to the GluCls present on

the nerve and muscle cells of nematodes and arthropods.[3][4]

Channel Opening: This binding locks the channel in an open state, leading to a persistent

influx of chloride ions into the cell.[1][5]
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Hyperpolarization: The increased intracellular chloride concentration causes

hyperpolarization of the cell membrane.

Paralysis and Death: This sustained hyperpolarization inhibits neuronal signaling and muscle

contraction, leading to flaccid paralysis and subsequent death of the parasite.[3]

The selectivity of Ivermectin for invertebrates is attributed to the fact that mammals do not have

GluCls and the mammalian GABA receptors, to which Ivermectin can also bind but with lower

affinity, are located in the central nervous system, protected by the blood-brain barrier which

Ivermectin does not readily cross.[1][3]
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Figure 1. Primary antiparasitic mechanism of Ivermectin.

Other Signaling Pathways
Recent research has indicated that Ivermectin can modulate other signaling pathways, which

may contribute to its pleiotropic effects, including potential anti-inflammatory and anticancer

activities.

Wnt/β-catenin Pathway: Ivermectin has been shown to inhibit the Wnt/β-catenin signaling

pathway.[6][7][8][9] It has been suggested that Ivermectin binds to TELO2, a regulator of

phosphatidylinositol 3-kinase-related kinases (PIKKs), leading to a reduction in cytoplasmic

β-catenin.[9]

Akt/mTOR Pathway: Studies have demonstrated that Ivermectin can induce autophagy by

inhibiting the Akt/mTOR signaling pathway in various cell types.[10][11][12][13]
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Figure 2. Ivermectin's inhibitory effects on Wnt/β-catenin and Akt/mTOR pathways.

In Vitro Efficacy
The following table presents the 50% inhibitory concentration (IC₅₀) values of Ivermectin

against various parasitic nematodes.
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Parasite Species
Developmental
Stage

Assay Type IC₅₀ Value

Haemonchus

contortus (IVM-

Susceptible)

L1 to L3
Larval Development

Assay
0.218 ng/mL[14]

Haemonchus

contortus (IVM-

Resistant)

L1 to L3
Larval Development

Assay
1.291 ng/mL[14]

Brugia malayi Adult Motility Assay ~2.7 µM[15]

Ancylostoma

ceylanicum
Adult Motility Assay 0.74 µg/mL[16]

Trichuris muris Adult Motility Assay >10 µg/mL[16]

Experimental Protocols
Larval Development Assay for Haemonchus contortus
This protocol is adapted from methodologies used to determine the IC₅₀ of Ivermectin against

the gastrointestinal nematode Haemonchus contortus.[14][17]

Objective: To determine the concentration of Ivermectin that inhibits 50% of first-stage larvae

(L1) from developing into third-stage larvae (L3).

Materials:

Fresh fecal pellets from H. contortus-infected sheep

Sieves (1mm, 100 µm, 60 µm, 20 µm)

Magnesium sulfate solution (density 1.10)

Nutritive medium (e.g., rumen fluid filtrate)

Amphotericin B
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96-well microtiter plates

Ivermectin stock solution (in DMSO)

Incubator (27-29°C)

Inverted microscope

Procedure:

Egg Isolation: a. Suspend 10-15 g of fresh feces in water. b. Filter the suspension through a

series of sieves (1mm and 100 µm) to remove large debris. c. Collect the eggs on a 20 µm

sieve. d. Further purify the eggs by centrifugation in magnesium sulfate solution for 5

minutes at 1000 x g. e. Collect the supernatant, pass it through 100 µm and 60 µm sieves,

and wash the eggs with water on a 20 µm sieve.

Assay Setup: a. Resuspend the purified eggs in a nutritive medium containing Amphotericin

B (5 µg/mL) to prevent fungal growth. b. Adjust the egg concentration to approximately 100-

120 eggs per 50 µL. c. In a 96-well plate, add 50 µL of the egg suspension to each well. d.

Add 150 µL of nutritive medium to each well. e. Incubate the plate at 27-29°C for 48 hours to

allow the eggs to hatch into L1 larvae.

Drug Application: a. Prepare serial dilutions of Ivermectin from the stock solution. b. Add the

appropriate volume of the Ivermectin dilutions to the wells to achieve the desired final

concentrations. Include a vehicle control (DMSO) and a no-drug control.

Incubation and Evaluation: a. Incubate the plate for an additional 5-6 days at 27-29°C. b.

After the incubation period, count the number of L1, L2, and L3 larvae in each well using an

inverted microscope. c. Calculate the percentage of inhibition of development to L3 for each

Ivermectin concentration relative to the control wells. d. Determine the IC₅₀ value by plotting

the percentage of inhibition against the log of the Ivermectin concentration and performing a

non-linear regression analysis.
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Figure 3. Experimental workflow for the Larval Development Assay.
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Conclusion
Ivermectin remains a cornerstone of antiparasitic therapy due to its high efficacy and favorable

safety profile in host species. Its primary mode of action through the potentiation of

invertebrate-specific glutamate-gated chloride channels is well-established. Further research

into its effects on other signaling pathways, such as Wnt/β-catenin and Akt/mTOR, may open

new avenues for its therapeutic application. The experimental protocols provided in this guide

offer a framework for the continued investigation and evaluation of Ivermectin and other novel

antiparasitic agents.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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